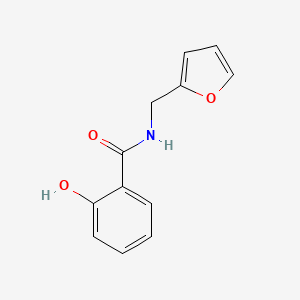

N-(2-furylmethyl)-2-hydroxybenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-furylmethyl)-2-hydroxybenzamide, commonly known as FMHM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. FMHM is a synthetic compound that is produced through a multi-step chemical synthesis process.

Applications De Recherche Scientifique

Electrochemical Biosensors

- A study developed a novel modified carbon paste electrode for the electrocatalytic determination of glutathione in the presence of piroxicam, utilizing a related compound for modification. This research highlights the potential application of similar compounds in biosensor technology for detecting and quantifying biological molecules (Karimi-Maleh et al., 2014).

Synthesis and Chemical Properties

- Research on the coupling of conjugated enynones with arylboronic acids in the presence of Rh(I) catalysts to synthesize furyl-containing triarylmethanes suggests that compounds with furyl groups have valuable synthetic applications. This might imply potential synthetic pathways involving N-(2-furylmethyl)-2-hydroxybenzamide or its use as an intermediate in organic synthesis (Xia et al., 2016).

Antimicrobial and Antitumor Activities

- The structural modification of benzamide derivatives, including those with hydroxy and furyl substituents, has been explored for their potential in antimicrobial and antitumor applications. Studies indicate that certain N-hydroxybenzamide derivatives demonstrate significant biological activities, suggesting a research interest in exploring the biological activities of N-(2-furylmethyl)-2-hydroxybenzamide and similar compounds (Tang et al., 2017).

Antioxidant Agents

- A combined experimental and computational study on N-arylbenzamides, including those with amino-substituted derivatives, evaluated their antioxidant capacity. These findings indicate the potential for compounds like N-(2-furylmethyl)-2-hydroxybenzamide to serve as bases for designing potent antioxidant agents (Perin et al., 2018).

Propriétés

IUPAC Name |

N-(furan-2-ylmethyl)-2-hydroxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3/c14-11-6-2-1-5-10(11)12(15)13-8-9-4-3-7-16-9/h1-7,14H,8H2,(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWBUXXNYYBDQHB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NCC2=CC=CO2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601330755 |

Source

|

| Record name | N-(furan-2-ylmethyl)-2-hydroxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601330755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

22.9 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID47203817 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N-(furan-2-ylmethyl)-2-hydroxybenzamide | |

CAS RN |

13156-92-8 |

Source

|

| Record name | N-(furan-2-ylmethyl)-2-hydroxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601330755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(Z)-[5-chloro-1-[(4-chlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] acetate](/img/structure/B2834185.png)

![N-(4-chlorophenyl)-2-((3-(4-methoxyphenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2834193.png)

![1-phenyl-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2834195.png)

![7-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-2-[(3-fluorobenzyl)thio]-3-(3-methoxyphenyl)quinazolin-4(3H)-one](/img/structure/B2834196.png)

![N-[1-(1-adamantyl)ethyl]-3,5-dinitrobenzamide](/img/structure/B2834199.png)

![4-{1-[3-(3,4-Dimethylphenoxy)-2-hydroxypropyl]benzimidazol-2-yl}-1-(3-fluoroph enyl)pyrrolidin-2-one](/img/structure/B2834204.png)

![3-(Benzenesulfonyl)-6-ethoxy-1-[(2-methylphenyl)methyl]quinolin-4-one](/img/structure/B2834205.png)

![1-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(p-tolyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2834208.png)